2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide
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Overview
Description
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple trifluoroethoxy groups, which contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are Aurora kinase A (AURKA) and vascular endothelial growth factor receptor 2 (VEGFR-2) . AURKA is a serine/threonine kinase that plays a crucial role in mitosis and cell division . VEGFR-2 is a receptor tyrosine kinase that mediates the majority of the downstream effects of VEGF in angiogenesis .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds with the Glu 260 residue of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, leading to a disruption in their respective pathways .
Biochemical Pathways
The inhibition of AURKA disrupts the mitotic spindle assembly, chromosome alignment, and cell cycle progression, leading to cell cycle arrest . The inhibition of VEGFR-2 disrupts the VEGF-mediated signaling pathway, which can lead to the inhibition of angiogenesis .
Pharmacokinetics
The compound follows Lipinski’s rule of five, which suggests good absorption and permeability . .
Result of Action
The compound has shown significant bioactivity, with IC50 values of 9.48, 12.16, and 6.43 g/mL for derivatives 5b, 5c, and 5e, respectively . It has demonstrated cytotoxic and apoptotic effects in vitro on human glioblastoma cancer cells (LN229) .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the trifluoroethoxy groups: This can be achieved by reacting 2,2,2-trifluoroethanol with appropriate precursors under controlled conditions.
Coupling reactions: The trifluoroethoxy intermediates are then coupled with benzenecarboxamide derivatives using reagents such as coupling agents and catalysts.
Final assembly: The final product is obtained by linking the trifluoroethoxy-substituted benzene ring with the sulfonylaminoethyl group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule.
Scientific Research Applications
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide has been studied for various scientific research applications:
Medicinal Chemistry: It has potential as an anti-cancer and anti-diabetic agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell growth.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share the trifluoroethoxy groups and have been studied for similar applications.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives: These derivatives also exhibit biological activity and have been evaluated as potential therapeutic agents.
Uniqueness
What sets 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)ethyl]benzenecarboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F9N2O5S/c21-18(22,23)10-35-13-4-5-16(36-11-19(24,25)26)15(9-13)17(32)30-6-7-31-37(33,34)14-3-1-2-12(8-14)20(27,28)29/h1-5,8-9,31H,6-7,10-11H2,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYPPABLNRJXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F9N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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